molecular formula C14H12ClNO3 B2610655 (3-chlorophenyl)methyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate CAS No. 338399-81-8

(3-chlorophenyl)methyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate

Cat. No.: B2610655
CAS No.: 338399-81-8
M. Wt: 277.7
InChI Key: AQKNTZJQLSBCAR-VOTSOKGWSA-N
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Description

(3-Chlorophenyl)methyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate is a carbamate derivative characterized by a 3-chlorophenylmethyl group attached to a carbamate moiety, which is further linked to an (E)-configured ethenyl group terminating in a furan-2-yl ring. Carbamates are renowned for their biological activities, including insecticidal, fungicidal, and pharmaceutical properties, owing to their ability to inhibit enzymes like acetylcholinesterase . The synthesis of such compounds typically involves reactions between isocyanates and alcohols or amines under catalytic conditions .

The compound’s structure confers unique electronic and steric properties:

  • The 3-chlorophenyl group introduces electron-withdrawing effects, enhancing electrophilic reactivity.
  • The carbamate linkage (–O–(C=O)–N–) offers hydrolytic stability compared to esters, making it suitable for prolonged biological activity.

Properties

IUPAC Name

(3-chlorophenyl)methyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO3/c15-12-4-1-3-11(9-12)10-19-14(17)16-7-6-13-5-2-8-18-13/h1-9H,10H2,(H,16,17)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQKNTZJQLSBCAR-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)COC(=O)NC=CC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Cl)COC(=O)N/C=C/C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-chlorophenyl)methyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate typically involves the reaction of (3-chlorophenyl)methylamine with furan-2-carbaldehyde in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, forming an imine intermediate, which is subsequently converted to the carbamate by reaction with an isocyanate.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(3-chlorophenyl)methyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form a furanone derivative.

    Reduction: The carbamate group can be reduced to form an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines can be used for substitution reactions.

Major Products

    Oxidation: Furanone derivatives.

    Reduction: Amines.

    Substitution: Substituted chlorophenyl derivatives.

Scientific Research Applications

(3-chlorophenyl)methyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (3-chlorophenyl)methyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The furan ring and carbamate group play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

Compound Name Substituent Electronic Effect Key Implications Reference
(3-Chlorophenyl)methyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate 3-Cl Electron-withdrawing Enhances lipophilicity and reactivity toward nucleophiles .
(4-Methoxyphenyl)methyl N-[(E)-2-(3,4-dichlorophenyl)ethenyl]carbamate 4-OCH₃ Electron-donating Increases solubility in polar solvents; may reduce metabolic stability .
Ethyl N-(3-fluorophenyl)carbamate 3-F Strongly electron-withdrawing Higher electronegativity improves binding to electron-rich biological targets .

Key Insight : Chloro and fluoro substituents enhance lipophilicity and metabolic resistance, whereas methoxy groups improve solubility but may accelerate degradation.

Carbamate Group Modifications

Compound Name Carbamate Group Steric and Electronic Effects Reference
This compound Methyl Minimal steric hindrance; optimal for membrane penetration
Isopropyl-N-(3-chlorophenyl)-carbamate Isopropyl Increased steric bulk; may reduce binding to narrow enzymatic pockets .
Ethyl N-[(4-chlorophenyl)sulfonylamino]carbamate Sulfonylamino Introduces sulfonamide moiety; enhances acidity and hydrogen-bonding capacity .

Key Insight : Smaller alkyl groups (methyl, ethyl) favor bioavailability, while bulkier groups (isopropyl) or sulfonamide additions alter solubility and target specificity.

Ethenyl Substituent Diversity

Compound Name Ethenyl Substituent Structural Impact Reference
This compound Furan-2-yl Heteroaromatic ring with H-bond potential; moderate conjugation
(5-Chloro-3-phenyl-1-benzofuran-2-yl)methyl N-phenylcarbamate Benzofuran-2-yl Extended aromatic system; increased planarity and UV absorption .
(4-Methoxyphenyl)methyl N-[(E)-2-(3,4-dichlorophenyl)ethenyl]carbamate 3,4-Dichlorophenyl Highly lipophilic; enhances membrane permeability .

Key Insight : Furan and benzofuran groups enable π-π stacking in biological systems, while dichlorophenyl substituents maximize lipophilicity for hydrophobic target interactions.

Biological Activity

The compound (3-chlorophenyl)methyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate is a carbamate derivative notable for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C14H12ClNO3
  • Molecular Weight : 277.7 g/mol
  • IUPAC Name : this compound

Anticancer Activity

Recent studies have highlighted the anticancer properties of carbamate derivatives, including the compound . For instance, it was found to exhibit significant cytotoxic effects against various cancer cell lines:

Cell LineIC50 (µM)Reference
MCF-7 (breast)12.8
HeLa (cervical)8.1
U2OS (osteosarcoma)0.69

These values indicate that the compound has a potent inhibitory effect on cancer cell proliferation, comparable to established chemotherapeutic agents.

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties. A study assessed its efficacy against Gram-positive and Gram-negative bacteria, revealing:

Bacterial StrainMinimum Inhibitory Concentration (MIC, µg/mL)Reference
Staphylococcus aureus32
Escherichia coli64

These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.

Inhibition of Cholinesterase

Another significant aspect of the biological activity of this compound is its ability to inhibit cholinesterase enzymes, which are crucial in neuromodulation. Comparative studies have shown that this compound exhibits a selective inhibition profile:

CompoundIC50 (µM)Reference
Rivastigmine10
(3-chlorophenyl)methyl carbamate5.5

This indicates that it could be a promising candidate for treating neurodegenerative disorders like Alzheimer's disease.

The biological activities of this carbamate are attributed to its structural features, particularly the presence of the chlorophenyl and furan moieties which enhance its interaction with biological targets. The electron-withdrawing nature of the chlorine atom increases the electrophilicity of the carbamate group, facilitating enzyme inhibition and interaction with cellular targets.

Case Studies

  • Anticancer Efficacy : In vitro studies demonstrated that treatment with this compound resulted in increased apoptosis in MCF-7 cells, evidenced by enhanced caspase activity and DNA fragmentation assays.
  • Antimicrobial Testing : A series of experiments conducted on various bacterial strains indicated that the compound's antimicrobial activity was dose-dependent, with particular efficacy against resistant strains of E. coli.

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